Superior Osteoprotective Activity of Psoralidin Versus Coumestrol in Ovariectomized Rat Model
Psoralidin demonstrates significantly higher osteoprotective activity than its closest structural analog coumestrol in both in vitro and in vivo models. In ovariectomized (OVX) rats, both compounds suppressed bone loss, but psoralidin showed higher activity than coumestrol across all measured indices including total bone mineral content (t-BMC), total bone mineral density (t-BMD), mineral apposition rate, and bone biomechanical properties [1]. The enhanced activity is mechanistically attributed to the presence of the isopentenyl group at the C-2 position of psoralidin, which is absent in coumestrol, and consequent activation of the PI3K/Akt axis with downstream GSK3β/β-catenin and Nrf-2/HO-1 signaling [2]. In vitro, psoralidin showed stronger effects than coumestrol at enhancing osteoblast proliferation/differentiation and inhibiting osteoclast differentiation and bone resorption [3].
| Evidence Dimension | Osteoprotective efficacy in OVX rat model |
|---|---|
| Target Compound Data | Higher activity than coumestrol across t-BMC, t-BMD, mineral apposition rate, bone biomechanical properties, and trabecular bone formation |
| Comparator Or Baseline | Coumestrol (10 mg/kg) also suppressed OVX-induced bone loss but showed lower activity than psoralidin |
| Quantified Difference | Psoralidin showed higher activity than coumestrol across all measured indices; both compounds at 10 mg/kg dose |
| Conditions | Ovariectomized (OVX) rat model; 10 mg/kg oral administration; in vitro osteoblast/osteoclast assays |
Why This Matters
For osteoporosis or bone metabolism research, psoralidin provides superior efficacy to coumestrol at equivalent dosing, with mechanistic differentiation traceable to the prenyl substitution, justifying compound-specific procurement over cheaper non-prenylated coumestans.
- [1] Zhai Y, Wang Q, Li Y, et al. The higher osteoprotective activity of psoralidin in vivo than coumestrol is attributed by its presence of an isopentenyl group and through activated PI3K/Akt axis. Biomed Pharmacother. 2018;102:1015-1024. View Source
- [2] Zhai Y, Wang Q, Li Y, et al. The higher osteoprotective activity of psoralidin in vivo than coumestrol is attributed by its presence of an isopentenyl group and through activated PI3K/Akt axis. Biomed Pharmacother. 2018;102:1015-1024. View Source
- [3] Zhai Y, Li Y, Wang Q, et al. Psoralidin, a prenylated coumestan, as a novel anti-osteoporosis candidate to enhance bone formation of osteoblasts and decrease bone resorption of osteoclasts. Eur J Pharmacol. 2017;801:62-71. View Source
